REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[C:11]([F:12])=[C:10]([F:13])[CH:9]=[C:8]([F:14])[C:7]=1[F:15])[CH2:2][CH2:3][CH3:4].C([Li])CCC.CCCCCC.[C:27](=[O:29])=[O:28].Cl>O1CCCC1>[CH2:1]([O:5][C:6]1[C:7]([F:15])=[C:8]([F:14])[C:9]([C:27]([OH:29])=[O:28])=[C:10]([F:13])[C:11]=1[F:12])[CH2:2][CH2:3][CH3:4] |f:1.2|
|
Name
|
compound ( 2 )
|
Quantity
|
24.4 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OC1=C(C(=CC(=C1F)F)F)F
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
n-butyllithium hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li].CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 2 hours at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to room temperature
|
Type
|
STIRRING
|
Details
|
by stirring overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
were washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were then dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporating the solvent
|
Type
|
CUSTOM
|
Details
|
the organic layer was recrystallized from hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC1=C(C(=C(C(=O)O)C(=C1F)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 54.8 mmol | |
AMOUNT: MASS | 14.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |